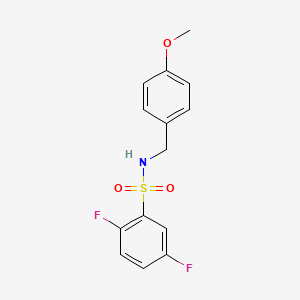![molecular formula C18H15NO3 B5331001 3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B5331001.png)
3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(8-quinolinyloxy)ethoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as QBE and is a derivative of 8-hydroxyquinoline. QBE has been studied extensively for its biological and chemical properties, and its synthesis method has been optimized for various applications.
作用機序
The mechanism of action of QBE is not fully understood. However, studies have shown that QBE induces apoptosis in cancer cells by activating the caspase pathway. QBE also inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
QBE has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that QBE exhibits cytotoxicity against cancer cells and inhibits the growth of bacteria and fungi. QBE has also been shown to exhibit strong fluorescence in the presence of metal ions.
実験室実験の利点と制限
QBE has several advantages and limitations for lab experiments. One advantage is that QBE exhibits strong fluorescence in the presence of metal ions, making it a useful tool for detecting metal ions in various samples. However, QBE has limitations in terms of its solubility and stability, which can affect its performance in certain experiments.
将来の方向性
There are several future directions for the study of QBE. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the study of QBE as a potential anticancer agent in vivo. Further studies are also needed to understand the mechanism of action of QBE and its potential applications in material science and analytical chemistry.
合成法
The synthesis of QBE involves the reaction of 8-hydroxyquinoline and 3-bromo-2-(2-hydroxyethoxy)benzaldehyde in the presence of a palladium catalyst. This reaction results in the formation of QBE with a yield of up to 90%. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
QBE has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, QBE has been studied for its potential as an anticancer agent. Studies have shown that QBE exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. QBE has also been studied for its potential as an antibacterial and antifungal agent.
In material science, QBE has been studied for its potential as a fluorescent probe. QBE exhibits strong fluorescence in the presence of metal ions, making it a useful tool for detecting metal ions in various samples. QBE has also been studied for its potential as a chelating agent for metal ions.
特性
IUPAC Name |
3-(2-quinolin-8-yloxyethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-13-14-4-1-7-16(12-14)21-10-11-22-17-8-2-5-15-6-3-9-19-18(15)17/h1-9,12-13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLGZNMGIQBHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOC3=CC=CC(=C3)C=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5330920.png)
![(2R*,3S*,6R*)-5-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5330925.png)
![2-({[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5330933.png)
![3-[2-(3-methoxyphenoxy)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5330954.png)
![5-(4-ethoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4-pyrimidinamine](/img/structure/B5330960.png)
![N-[(1-adamantylamino)carbonothioyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5330973.png)

![N-[4-(benzyloxy)-3-ethoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5330984.png)
![methyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5330987.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5330991.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330996.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5331008.png)
![2-[2-(3-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5331012.png)
![3-(3,4-dimethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5331025.png)